molecular formula C17H14N2 B118537 2,4-Dimethyl-6H-pyrido(3,2-b)carbazole CAS No. 155136-72-4

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole

Cat. No.: B118537
CAS No.: 155136-72-4
M. Wt: 246.31 g/mol
InChI Key: FLRIZEAQTUTWHB-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6H-pyrido[3,2-b]carbazole is a heterocyclic compound featuring a fused pyrido-carbazole core with methyl substituents at positions 2 and 4 (Figure 1). Its planar aromatic structure and extended π-conjugation make it suitable for applications in organic electronics and antitumor drug development .

Properties

CAS No.

155136-72-4

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrido[3,2-b]carbazole

InChI

InChI=1S/C17H14N2/c1-10-7-11(2)18-16-9-14-12-5-3-4-6-15(12)19-17(14)8-13(10)16/h3-9,18H,1-2H3

InChI Key

FLRIZEAQTUTWHB-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C

Isomeric SMILES

CC1=CC(=NC2=CC3=C(C=C12)NC4=CC=CC=C43)C

Canonical SMILES

CC1=CC(=C2C=C3C(=C4C=CC=CC4=N3)C=C2N1)C

Other CAS No.

155136-72-4

Synonyms

2,4-dimethyl-6H-pyrido(3,2-b)carbazole
2,4-dMPC

Origin of Product

United States

Scientific Research Applications

Overview

2,4-Dimethyl-6H-pyrido(3,2-b)carbazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This compound is structurally related to ellipticine, a well-known antitumor agent. The following sections detail its synthesis, biological activities, and specific applications in cancer research.

Biological Activities

Research indicates that this compound exhibits significant anticancer activities. The following subsections summarize key findings from various studies:

Antitumor Activity

  • Mechanism of Action : Studies have shown that this compound can induce cell cycle arrest in cancer cells. For instance, it has been demonstrated to arrest K562 leukemia cells at the S phase when treated with specific concentrations .
  • Cytotoxicity : In vitro assays have revealed that this compound and its derivatives possess cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and L1210 (leukemia). The IC50 values indicate potent activity compared to standard chemotherapeutics like doxorubicin .

Immunomodulatory Effects

Research has also explored the immunomodulatory properties of this compound. It has been found to influence cytokine production in human peripheral blood mononuclear cells (PBMC), enhancing IL-6 production while inhibiting IL-8 expression . This suggests a dual role where it not only targets cancer cells but may also modulate immune responses.

Case Studies

Several studies highlight the practical applications of this compound:

  • Study on K562 Cells : A study conducted on K562 cells treated with this compound showed significant cell cycle arrest and selective cytotoxicity against cancerous cells while sparing normal cells .
  • Olivacine Derivatives Comparison : A comparative analysis of olivacine derivatives revealed that some derivatives of this compound exhibited superior anticancer activity compared to established drugs like doxorubicin .

Data Tables

The following table summarizes key findings related to the anticancer activity of various derivatives of this compound:

Compound NameStructureIC50 (µM)Cell Line TestedReference
This compoundStructure5.0MCF-7
Sodium 9-bromo-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-7-sulfonateStructure35K562
9-Hydroxy-5-methyl-6H-pyrido(4,3-b)carbazoleStructure0.06L1210

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carbazole Derivatives

Compound Core Structure Key Substituents Applications
2,4-Dimethyl-6H-pyrido[3,2-b]carbazole Pyrido-carbazole 2,4-methyl groups Antitumor, OLEDs
Indolo[3,2-b]carbazole Indolo-carbazole None (parent structure) Organic semiconductors, sensors
Ellipticine Pyrido[4,3-b]carbazole - Antitumor (topoisomerase inhibition)
9-Hydroxy-11-methyl-pyrido[4,3-b]carbazole Pyrido-carbazole 9-hydroxy, 11-methyl Antitumor (structural derivative)

Table 3: Cytotoxicity and Mechanisms

Compound Cytotoxicity (L1210 IC50) Antitumor Targets Mechanism of Action
2,4-Dimethyl-6H-pyrido[3,2-b]carbazole <1 µM L1210, B16, M5076 DNA damage, G2/M arrest
4-Ethoxy-5,11-dimethyl derivative <1 µM Inactive in vivo Apoptosis induction
Ellipticine ~0.1 µM Topoisomerase II inhibition DNA intercalation

Key Findings :

  • Methylation at positions 2 and 4 in pyridocarbazoles enhances antitumor potency compared to unsubstituted analogues .
  • Indolo[3,2-b]carbazoles exhibit minimal cytotoxicity but excel in optoelectronic applications due to high thermal stability (Tg >150°C) .

Electronic Properties

  • 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole : Fluorescent emissions in visible spectrum, suitable for OLED emissive layers .
  • Indolo[3,2-b]carbazole : High hole mobility (10⁻³ cm²/V·s) and air stability in OFETs due to electron-donating nitrogen atoms .

Table 4: Optoelectronic Performance

Compound Application Key Parameter Performance
2,4-Dimethyl-6H-pyrido[3,2-b]carbazole OLEDs Fluorescence quantum yield 0.45–0.60
Indolo[3,2-b]carbazole OFETs Hole mobility 0.005–0.012 cm²/V·s
Triarylamine-substituted indolo[3,2-b]carbazole OLED HTL Luminance efficiency 12 cd/A

Preparation Methods

Reaction Mechanism and Precursor Design

The reaction typically employs a ketone and an amine derivative, which undergo cyclodehydration under acidic conditions. For this compound, the precursors include a 1,4-dimethylcarbazole derivative and a pyridine-containing fragment. The mechanism proceeds via imine formation, followed by intramolecular cyclization to establish the pyrido[3,2-b]carbazole core.

Synthetic Routes and Variations

Two primary routes have been reported:

  • Route A : Direct cyclization of 9-methoxy-1,4-dimethylcarbazole with acetylacetone in the presence of polyphosphoric acid (PPA) at 120–140°C, yielding the 9-methoxy derivative (2b). Subsequent demethoxylation using hydrobromic acid (HBr) in acetic acid produces the target compound (2a).

  • Route B : Use of 9-hydroxy-1,4-dimethylcarbazole as the starting material, bypassing the need for demethoxylation. However, this method requires stringent temperature control to prevent side reactions.

Table 1: Comparison of Combes-Beyer Reaction Routes

RoutePrecursorConditionsYield (%)Key Challenges
A9-Methoxy-1,4-dimethylcarbazolePPA, 140°C, 6 h58Partial demethoxylation
B9-Hydroxy-1,4-dimethylcarbazoleH2SO4, 100°C, 4 h62Sensitivity to over-acidification

Route A demonstrates reproducibility but necessitates an additional step to remove the methoxy group, while Route B offers a streamlined process at the cost of stricter reaction control.

Multi-Step Synthesis via 3-Amino-1,4-Dimethylcarbazole

An alternative pathway involves the synthesis of 3-amino-1,4-dimethylcarbazole as a key intermediate, followed by cyclization to form the pyrido-carbazole framework.

Intermediate Preparation

The synthesis begins with 5-bromoindole, which undergoes nitration in acetic anhydride to yield 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole. Hydrogenation over palladium-charcoal selectively reduces the nitro group while removing the bromine atom, producing 3-amino-1,4-dimethylcarbazole.

Condensation and Cyclization

The amine intermediate reacts with ethyl acetoacetate to form a non-isolable Schiff base. Heating this intermediate at 230°C in diphenylether induces cyclization, yielding 5,11-dimethyl-6H-pyrido[3,2-b]carbazol-7-one (7) in 65% yield. The lactam form dominates in the solid state, as confirmed by IR spectroscopy and X-ray crystallography.

Table 2: Key Steps in Multi-Step Synthesis

StepReagents/ConditionsIntermediateYield (%)
NitrationHNO3, Ac2O, 0°C6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole72
HydrogenationH2, Pd/C, EtOH, 50 psi3-Amino-1,4-dimethylcarbazole68
CyclizationDiphenylether, 230°C, 2 h5,11-Dimethyl-6H-pyrido[3,2-b]carbazol-7-one65

This method avoids the demethoxylation challenges of the Combes-Beyer reaction but requires high-temperature cyclization, which may limit scalability.

Alternative Methodologies and Recent Advances

Cross-Coupling Reactions

Attempts to employ Suzuki-Miyaura couplings for synthesizing carbazole derivatives have been explored, though direct application to this compound remains limited. For example, 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole failed to couple with arylboronic acids under standard Pd(PPh3)4/Na2CO3 conditions. However, introducing electron-withdrawing groups (e.g., nitro) improved reactivity, suggesting potential for modified precursors.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Combes-Beyer Reaction : Offers moderate yields (58–62%) but requires corrosive reagents like PPA.

  • Multi-Step Synthesis : Higher overall complexity but avoids harsh acids, favoring pharmaceutical applications.

Byproduct Management

Demethoxylation in Route A generates methoxy-containing byproducts, necessitating chromatographic purification. In contrast, the multi-step route produces fewer side products but requires high-purity intermediates .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing indolo[3,2-b]carbazole derivatives, and how do structural modifications influence their electronic properties?

  • Methodological Answer : Indolo[3,2-b]carbazole derivatives are typically synthesized via condensation reactions of pyrazole-4-carboxaldehydes with aromatic amines or diamine precursors under acidic or oxidative conditions (e.g., using Na₂S₂O₅ or PCl₃) . Structural modifications, such as alkylation at nitrogen positions or aryl substitution at the 6- and 12-positions, can alter π-conjugation and electron-donating/-withdrawing effects. For example, methoxy or methyl groups enhance HOMO energy levels (e.g., EHOMO = −5.06 eV for diindolo[3,2-b]carbazole), improving hole-transport properties in organic electronics .

Q. How can researchers characterize the thermal stability and morphological properties of indolo[3,2-b]carbazole-based materials?

  • Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which reveal high glass transition temperatures (Tg > 150°C) due to rigid planar structures . Morphological stability is evaluated using atomic force microscopy (AFM) or X-ray diffraction (XRD) to monitor crystallinity and thin-film uniformity, critical for OLED and semiconductor applications .

Advanced Research Questions

Q. How can the electronic properties of 2,4-dimethyl-6H-pyrido(3,2-b)carbazole derivatives be optimized for hole-transport layers in OLEDs?

  • Methodological Answer : Optimization involves:

  • Substitution Strategy : Introducing electron-donating groups (e.g., methoxy or alkyl chains) at the 5- and 11-positions to raise HOMO levels (e.g., from −5.64 eV for N-methylcarbazole to −5.06 eV for diindolo derivatives) .
  • Doping : Blending with p-type dopants (e.g., F4-TCNQ) to enhance conductivity.
  • Device Integration : Testing in heterojunction OLED structures using electron-blocking layers (e.g., MoO₃) to minimize exciton quenching .

Q. What experimental approaches resolve contradictions in reported HOMO energy levels of indolo[3,2-b]carbazole derivatives across studies?

  • Methodological Answer : Discrepancies arise from varying substituents and measurement techniques. To reconcile

  • Standardized DFT Calculations : Use B3LYP/6-31G(d) methods to compute HOMO energies, cross-validated with ultraviolet photoelectron spectroscopy (UPS) .
  • Comparative Studies : Synthesize derivatives with controlled substituents (e.g., 2,4-dimethyl vs. 6-formyl groups) and measure HOMO shifts systematically. For example, 6-formylindolo[3,2-b]carbazole (FICZ) shows a lower HOMO (−5.3 eV) due to electron-withdrawing effects .

Q. How can indolo[3,2-b]carbazole derivatives be incorporated into metal-organic frameworks (MOFs) for optoelectronic applications?

  • Methodological Answer :

  • Linker Design : Functionalize 5,6,11,12-tetrahydroindolo[3,2-b]carbazole with dicarboxylate groups (e.g., using oxidative dehydrogenation) to create rigid, π-conjugated ligands .
  • MOF Synthesis : Solvothermal reactions with metal nodes (e.g., Zn²⁺ or Zr⁶⁺) yield frameworks like Zn-MOF-ICZ, characterized by single-crystal XRD and gas adsorption to confirm porosity .
  • Property Tuning : Adjust substituents (e.g., halogenation) to modulate bandgap and charge-transfer efficiency .

Q. What strategies address challenges in achieving dual-mode organic afterglow (thermally activated delayed fluorescence and room-temperature phosphorescence) in indolo[3,2-b]carbazole systems?

  • Methodological Answer :

  • Molecular Design : Incorporate heavy atoms (e.g., Br) or carbonyl groups to enhance spin-orbit coupling for phosphorescence .
  • Host-Guest Systems : Embed derivatives in rigid matrices (e.g., zeolites) to suppress non-radiative decay.
  • Characterization : Use time-resolved photoluminescence (TRPL) and transient absorption spectroscopy to quantify afterglow lifetimes and energy transfer pathways .

Data Contradiction and Validation

Q. How do researchers validate the role of indolo[3,2-b]carbazole derivatives as aryl hydrocarbon receptor (AhR) agonists despite conflicting bioactivity reports?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-TCDD) to measure displacement efficiency (e.g., FICZ has Kd = 70 pM for AhR) .
  • Gene Expression Profiling : Quantify CYP1A1 induction via qPCR or luciferase reporter assays in AhR-sufficient vs. knockout models to confirm specificity .
  • Structural Analysis : Compare X-ray co-crystal structures of AhR-ligand complexes to identify critical interactions (e.g., hydrogen bonding with His291/Ser365) .

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